molecular formula C8H6BrN3O B2789284 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1341792-40-2

5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2789284
CAS No.: 1341792-40-2
M. Wt: 240.06
InChI Key: RCCBEGRSMLEUFD-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Products will vary depending on the nucleophile used, such as 3-methoxyphenyl derivatives.

    Coupling: Biaryl compounds are typically formed in Suzuki-Miyaura reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1,2,4-oxadiazol-3-amine is unique due to its specific oxadiazole ring structure, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(3-bromophenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCBEGRSMLEUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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